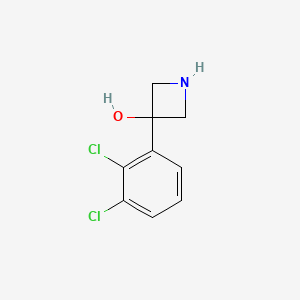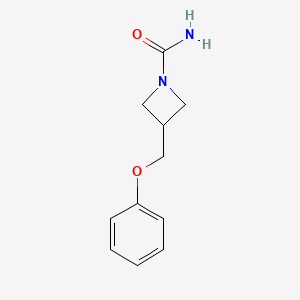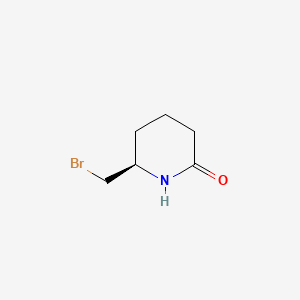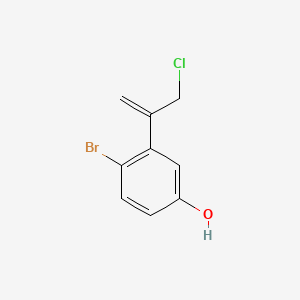![molecular formula C11H13NOS B15320203 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol typically involves the condensation of benzo[b]thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of benzo[b]thiophene-3-carbaldehyde with an amine and a reducing agent to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzo[b]thiophene-3-carboxylic acid, while reduction could produce 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-amine .
Scientific Research Applications
1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzo[b]thiophene: A fused ring system with a benzene and thiophene ring.
1-Amino-3-(thiophen-3-yl)propan-2-ol: A similar compound with a thiophene ring instead of a benzo[b]thiophene ring.
Uniqueness: 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol is unique due to its specific structure, which combines the properties of both an amino alcohol and a benzo[b]thiophene derivative. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-amino-3-(1-benzothiophen-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NOS/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,13H,5-6,12H2 |
InChI Key |
BBBPEVAEYOVUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


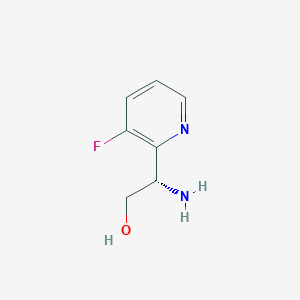
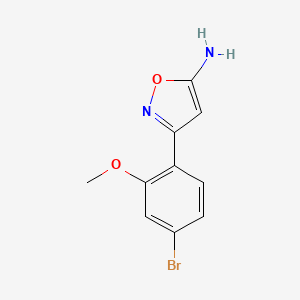
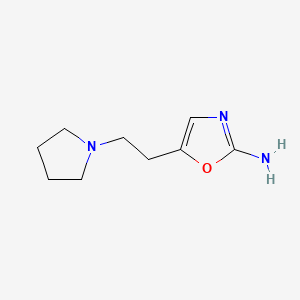
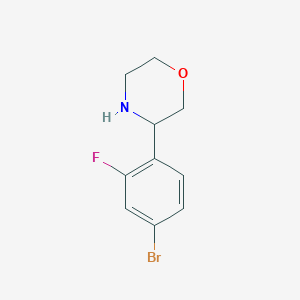
![Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
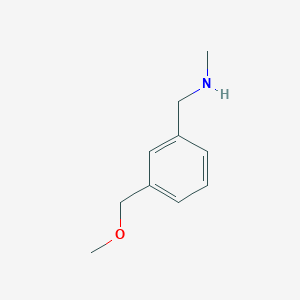
![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)
